

The Effect of Tyr-Somatostatin-14 on Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, hormone secretion, and, significantly, cell proliferation. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated Somatostatin Receptors 1 through 5 (SSTR1-SSTR5). The antiproliferative properties of somatostatin have made it and its analogs a focal point in oncology research and drug development.

Tyr-Somatostatin-14 is a synthetic analog of SST-14, characterized by the addition of a tyrosine residue at the N-terminus. This modification is primarily to facilitate radiolabeling, typically with iodine-125, creating [¹²⁵I]Tyr-SST-14. This radioligand is an invaluable tool for receptor binding assays to quantify SSTR expression in various tissues and cell lines. While extensively used as a research tool, the direct effects of non-radiolabeled **Tyr-Somatostatin-14** on cell proliferation are less documented than those of SST-14 and other more stable synthetic analogs like octreotide. However, its structural similarity to SST-14 allows for the extrapolation of its likely biological activities and signaling mechanisms. This guide provides an in-depth overview of the known effects of somatostatin analogs on cell proliferation, with a focus on the underlying signaling pathways and experimental methodologies, which are applicable to the study of **Tyr-Somatostatin-14**.

Data Presentation: Quantitative Effects of Somatostatin Analogs on Cell Proliferation

Quantitative data on the direct dose-dependent effects of **Tyr-Somatostatin-14** on cell proliferation are limited in publicly available literature. However, data from studies using Somatostatin-14 and other analogs provide valuable insights into the potential efficacy. The following tables summarize key quantitative findings.

Table 1: Receptor Binding Affinities (IC₅₀/Kd) of Somatostatin Analogs

Ligand	Receptor Subtype	Cell Line/Tissue	IC ₅₀ / Kd (nM)	Reference
[¹²⁵ I]Tyr ¹¹ -SST-14	SSTR (undifferentiated)	Human pituitary adenoma membranes	Kd: 0.80 ± 0.15	[1]
RC-160	SSTR1	COS-7 (expressing hSSTR1)	IC ₅₀ : 430	[2]
SMS-201-995	SSTR1	COS-7 (expressing hSSTR1)	IC ₅₀ : 1500	[2]
RC-160	SSTR2	COS-7 (expressing hSSTR2)	IC ₅₀ : 0.27	[2]
SMS-201-995	SSTR2	COS-7 (expressing hSSTR2)	IC ₅₀ : 0.19	[2]
[¹²⁵ I]Tyr ¹¹ -SRIH	SSTR (undifferentiated)	Human thyroid carcinoma cell lines	Kd: 0.114 - 0.224	

Table 2: Antiproliferative Effects of Somatostatin and its Analogs

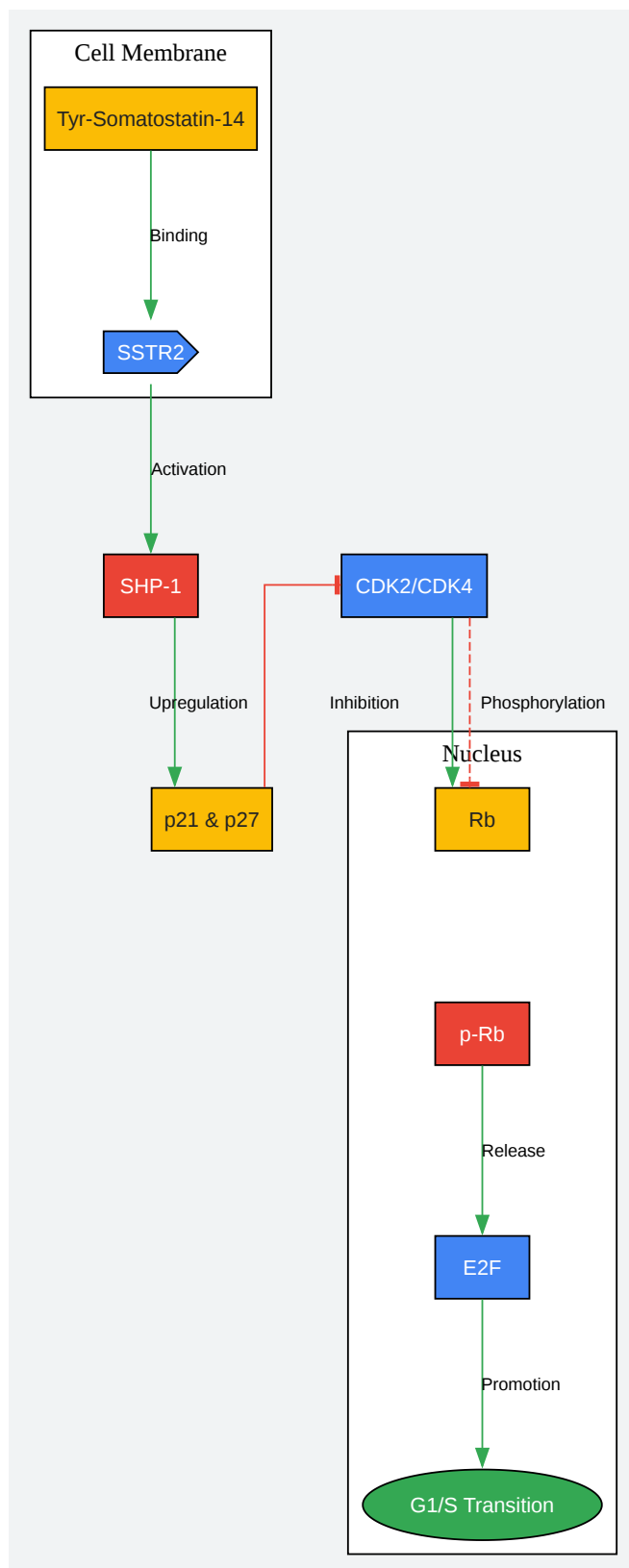
Compound	Cell Line	Assay	Concentration	% Inhibition / Effect	Reference
Somatostatin-14	Somatotroph pituitary adenomas	Primary culture cell count	Not Specified	5-60% suppression	
Octreotide	GH3 rat pituitary tumor cells	Flow Cytometry	100 ng/ml	19.4 ± 5.3% reduction	
Octreotide	GH3 rat pituitary tumor cells	Flow Cytometry	1000 ng/ml	22.4 ± 5.1% reduction	
MK0678	RO 87-M-1 (thyroid carcinoma)	Cell count	100 nmol/L	~30% inhibition	
MK0678	NPA87 (thyroid carcinoma)	Cell count	100 nmol/L	~30% inhibition	
RC-160	SSTR2-expressing NIH 3T3 cells	Serum-stimulated proliferation	EC ₅₀ : 6.3 pM	Inhibition	
SMS-201-995	SSTR2-expressing NIH 3T3 cells	Serum-stimulated proliferation	EC ₅₀ : 12 pM	Inhibition	

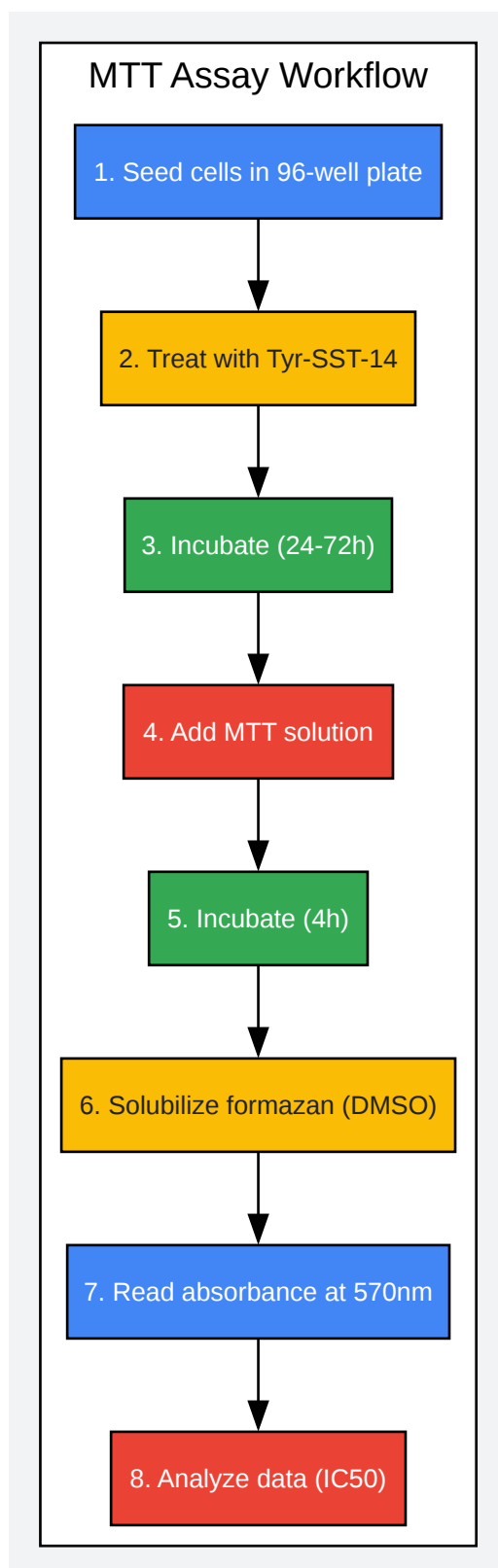
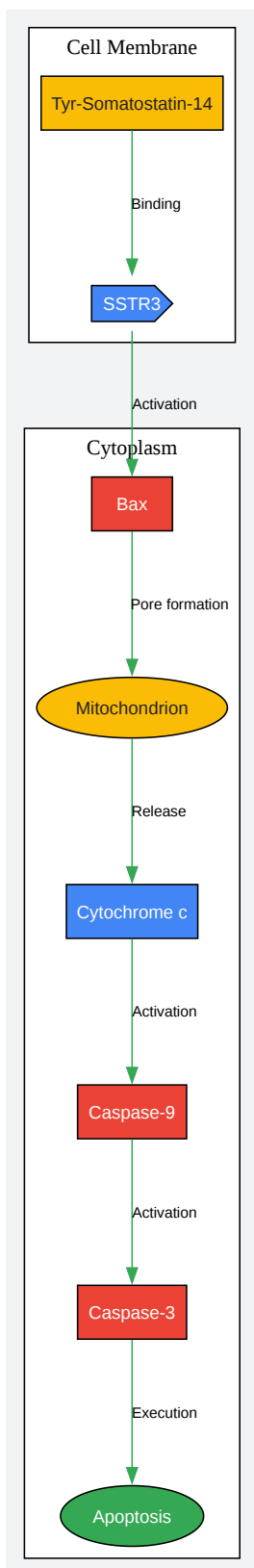
Signaling Pathways

The antiproliferative effects of somatostatin and its analogs are primarily mediated through SSTR2 and SSTR3, leading to cell cycle arrest and apoptosis. The binding of **Tyr-Somatostatin-14** to these receptors is expected to trigger similar downstream signaling cascades.

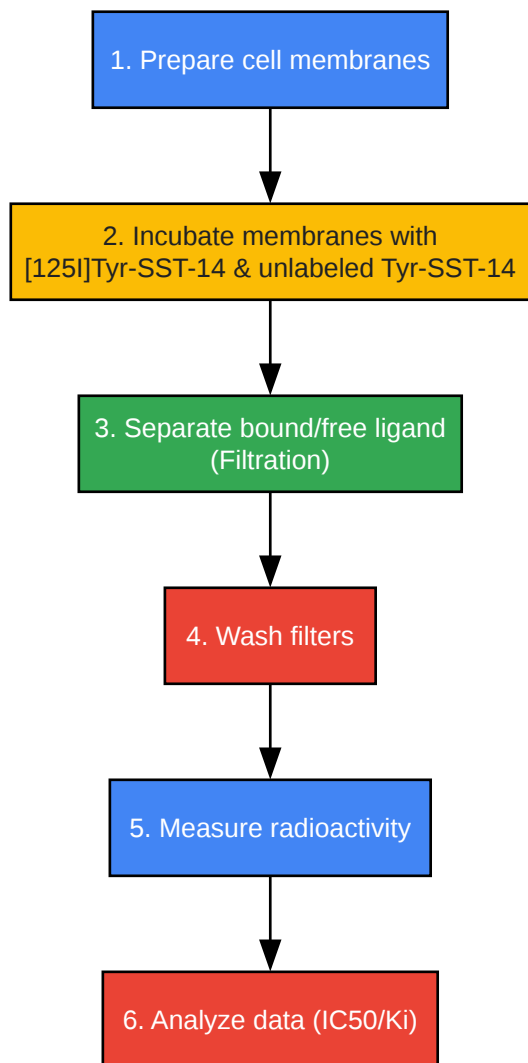
Cell Cycle Arrest Pathway

Activation of SSTRs, particularly SSTR2, by somatostatin analogs leads to the recruitment and activation of the tyrosine phosphatase SHP-1. SHP-1 plays a central role in the antiproliferative signal by dephosphorylating and inactivating signaling molecules involved in cell growth. This cascade ultimately leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27, which in turn inhibit the activity of CDK2 and CDK4. This prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the cell cycle in the G0/G1 phase.

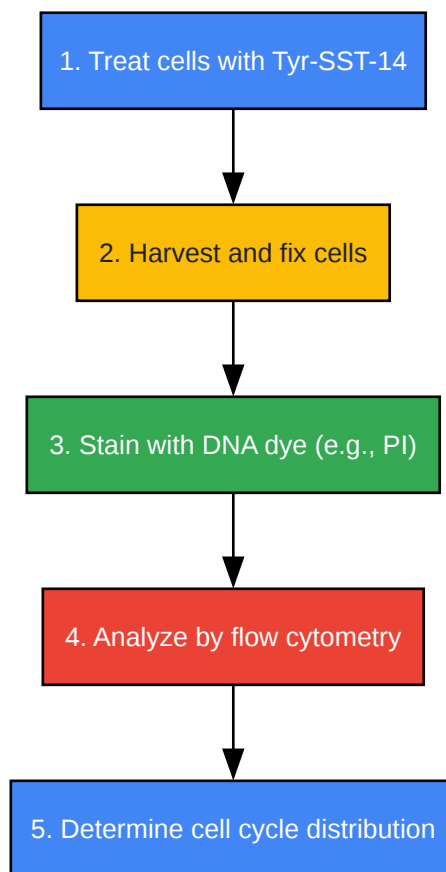




Radioligand Binding Assay Workflow



Cell Cycle Analysis Workflow



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of tyrosine phosphatase and inhibition of cell proliferation by somatostatin analogues: mediation by human somatostatin receptor subtypes SSTR1 and SSTR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Effect of Tyr-Somatostatin-14 on Cell Proliferation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13390110#tyr-somatostatin-14-effect-on-cell-proliferation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com